

Technical Guide: Acetophenone, 4',4'''-ethylenedi- (1,2-bis(4-acetylphenyl)ethane)

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Compound of Interest

Compound Name: Acetophenone, 4',4'''-ethylenedi-

Cat. No.: B1294620

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Acetophenone, 4',4'''-ethylenedi-**, also known as 1,2-bis(4-acetylphenyl)ethane (CAS No: 6335-51-9). Due to a lack of extensive specific research on this compound, this document combines available calculated data with a proposed synthetic protocol based on established chemical principles. Furthermore, it explores the potential for biological activity by examining related bibenzyl and bisbibenzyl compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Chemical and Physical Properties

While experimental data for **Acetophenone, 4',4'''-ethylenedi-** is limited in publicly available literature, a number of its physicochemical properties have been calculated and are compiled below. These values provide a useful starting point for experimental design and characterization.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ O ₂	-
Molecular Weight	266.33 g/mol	-
CAS Number	6335-51-9	-
Melting Point (Tfus)	413.63 K (140.48 °C) (Calculated)	Cheméo[1]
Boiling Point (Tboil)	659.8 K (386.65 °C) (Calculated)	Cheméo[1]
logP (Octanol/Water)	3.877 (Calculated)	Cheméo[1]
Water Solubility (log10WS)	-5.21 mol/L (Calculated)	Cheméo[1]
Enthalpy of Vaporization	75.03 kJ/mol (Calculated)	Cheméo[1]
Enthalpy of Fusion	32.88 kJ/mol (Calculated)	Cheméo[1]

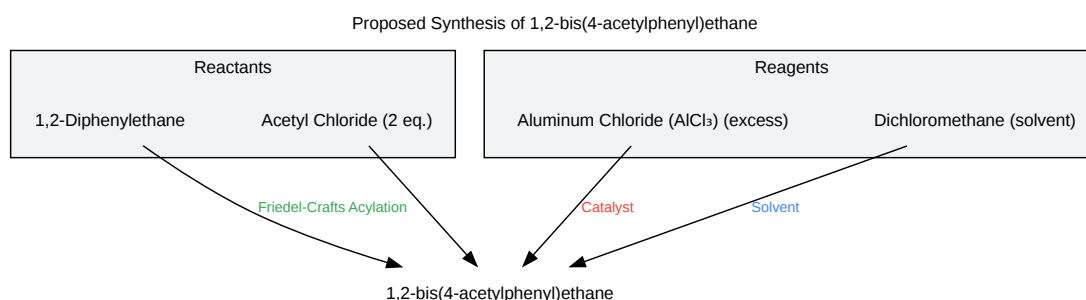
Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **Acetophenone, 4',4'''-ethylenedi-** is not readily available in the surveyed scientific literature. However, its structure strongly suggests that it can be synthesized via a Friedel-Crafts acylation of 1,2-diphenylethane. Below is a proposed experimental protocol based on this well-established reaction.

Proposed Synthesis: Friedel-Crafts Diacylation of 1,2-Diphenylethane

The most direct route to 1,2-bis(4-acetylphenyl)ethane is the diacylation of 1,2-diphenylethane using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The para-substitution is generally favored due to steric hindrance.

Reaction Scheme:



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Caption: Proposed synthetic route via Friedel-Crafts acylation.

Proposed Experimental Protocol

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 1,2-diphenylethane (1 equivalent) and a suitable solvent such as dichloromethane or 1,2-dichloroethane.
- **Addition of Catalyst:** Cool the flask in an ice bath to 0 °C and slowly add anhydrous aluminum chloride (AlCl₃, >2 equivalents) in portions. An excess of the Lewis acid is required as it will complex with the carbonyl groups of the product.
- **Addition of Acylating Agent:** Slowly add acetyl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).
- **Work-up:** Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- **Extraction:** Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield 1,2-bis(4-acetylphenyl)ethane as a solid.

Spectroscopic Characterization (Expected)

While the experimental spectra for 1,2-bis(4-acetylphenyl)ethane are not readily available, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR

- **Aromatic Protons:** Two doublets in the aromatic region (approx. 7.2-8.0 ppm). The protons ortho to the acetyl group would be the most downfield, and the protons meta to the acetyl group would be slightly more upfield. Each doublet would integrate to 4H.
- **Methylene Protons:** A singlet for the four protons of the ethylene bridge (-CH₂-CH₂-) at approximately 2.9-3.1 ppm.
- **Methyl Protons:** A singlet for the six protons of the two acetyl groups (-COCH₃) at approximately 2.5-2.6 ppm.

¹³C NMR

- **Carbonyl Carbon:** A signal at approximately 197-198 ppm.

- **Aromatic Carbons:** Four signals are expected for the aromatic carbons due to the symmetry of the molecule. The carbon attached to the acetyl group would be around 136-137 ppm, the quaternary carbon of the ethylene bridge attachment around 145-146 ppm, and the other two aromatic CH carbons between 128-130 ppm.
- **Methylene Carbon:** A signal for the ethylene bridge carbons at approximately 37-38 ppm.
- **Methyl Carbon:** A signal for the acetyl methyl carbons at approximately 26-27 ppm.

IR Spectroscopy

- **C=O Stretch:** A strong absorption band characteristic of a ketone carbonyl group, expected around 1670-1690 cm^{-1} .
- **C-H Stretch (Aromatic):** Signals above 3000 cm^{-1} .
- **C-H Stretch (Aliphatic):** Signals below 3000 cm^{-1} .
- **C=C Stretch (Aromatic):** Bands in the 1400-1600 cm^{-1} region.

Mass Spectrometry

- **Molecular Ion Peak:** The mass spectrum should show a molecular ion peak $[\text{M}]^+$ at $m/z = 266$.
- **Fragmentation:** A prominent fragment would be expected from the cleavage of the C-C bond of the ethylene bridge, and a characteristic fragment for the acetyl group $[\text{CH}_3\text{CO}]^+$ at $m/z = 43$.

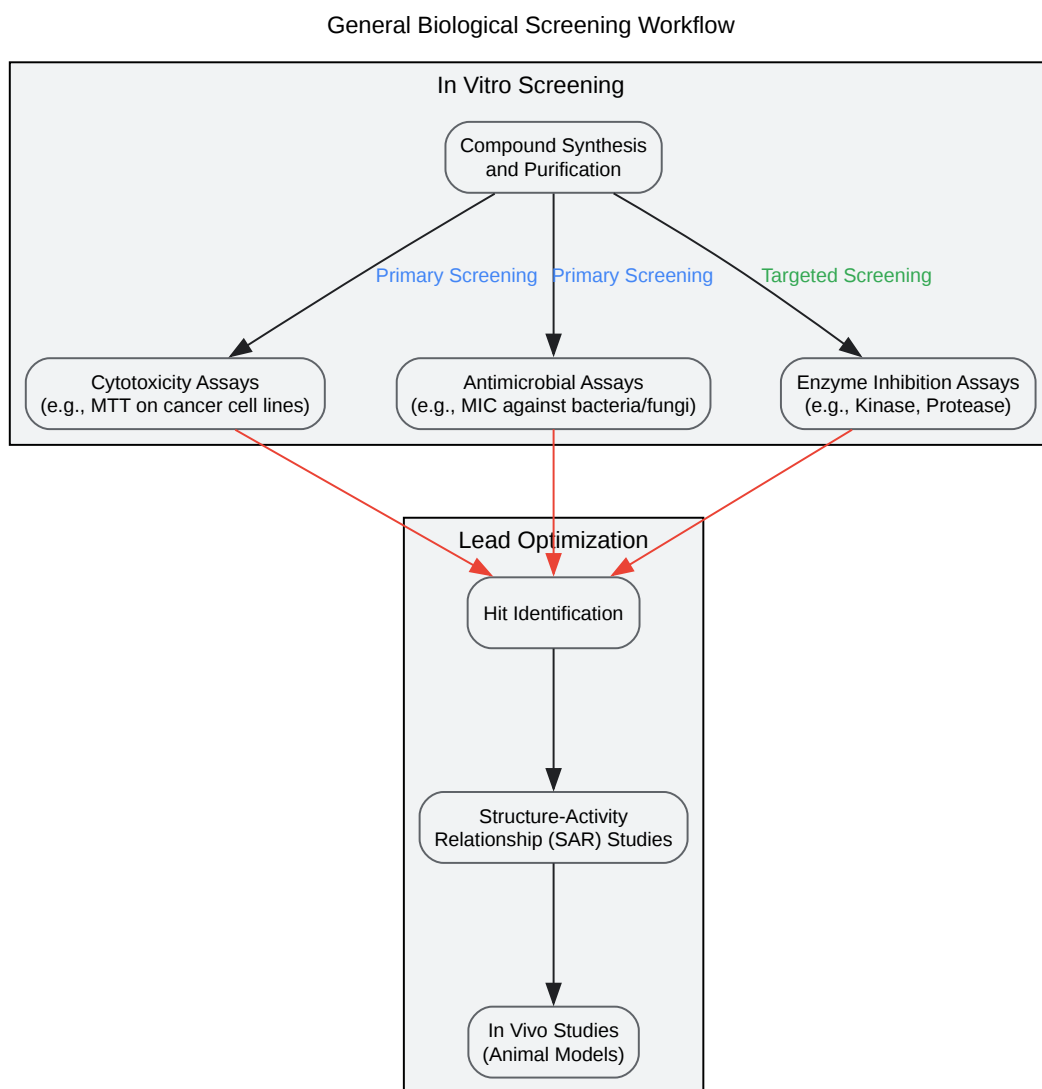
Potential Biological Activities: Context from Related Compounds

There is no direct research available on the biological activities of **Acetophenone, 4',4'''-ethylenedi-**. However, the core structure, a bibenzyl, is a well-known motif in a class of naturally occurring compounds with a wide range of biological activities.^[2]

Bibenzyls and bisbibenzyls, found in plants like liverworts, have demonstrated cytotoxic, antibacterial, antifungal, and neuroprotective properties.^{[2][3]} For instance, certain bibenzyl

compounds have shown cytotoxic activity against human cancer cell lines such as HCT116, HeLa, and HL-60.[4] Other studies on bibenzyl enantiomers have reported antibacterial effects against Gram-positive bacteria and inhibitory effects on TNF- α -mediated cytotoxicity.[3]

The presence of the bibenzyl core in **Acetophenone, 4',4'''-ethylenedi-** suggests that it could be a candidate for biological screening in these areas.



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Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

Acetophenone, 4',4'''-ethylenedi- is a molecule with well-defined, albeit calculated, chemical and physical properties. While a specific published experimental protocol for its synthesis is lacking, it can likely be prepared through a standard Friedel-Crafts acylation of 1,2-diphenylethane. The absence of direct biological studies on this compound is contrasted by the diverse and potent activities of other members of the bibenzyl family of molecules, suggesting that 1,2-bis(4-acetylphenyl)ethane could be a valuable candidate for future research in drug discovery and materials science. This guide provides the foundational information necessary for researchers to embark on the synthesis, characterization, and evaluation of this compound.

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References

- 1. Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds [mdpi.com]
- 2. Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
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